![molecular formula C36H20N2O4 B3027819 3,3'-Bi[1,4]benzoxazino[2,3,4-kl]phenoxazine CAS No. 1395881-58-9](/img/structure/B3027819.png)
3,3'-Bi[1,4]benzoxazino[2,3,4-kl]phenoxazine
Descripción general
Descripción
3,3’-Bi[1,4]benzoxazino[2,3,4-kl]phenoxazine is a complex organic compound with the molecular formula C36H20N2O4. It is known for its unique structural properties, which include a combination of planar and propeller-like configurations. This compound is often used in the field of materials science, particularly in the development of organic electronic devices such as organic light-emitting diodes (OLEDs) and organic solar cells .
Mecanismo De Acción
Target of Action
It is known to be used in the field ofOrganic Light-Emitting Diode (OLED) Materials , suggesting its role in interacting with light-sensitive components of these devices.
Mode of Action
It’s known that this compound is used as aHole Transport Material (HTM) in OLEDs . HTMs are crucial for the efficient operation of OLEDs as they facilitate the movement of positive charges (holes) from the anode to the emissive layer of the device.
Biochemical Pathways
As a component of OLEDs, 3,3’-Bi[1,4]benzoxazino[2,3,4-kl]phenoxazine doesn’t directly participate in biochemical pathways. Instead, it plays a role in the electrochemical processes within the OLED, contributing to the device’s light-emitting properties .
Pharmacokinetics
Pharmacokinetic properties such as Absorption, Distribution, Metabolism, and Excretion (ADME) are typically associated with drugs and biological compounds. As 3,3’-Bi[1,4]benzoxazino[2,3,4-kl]phenoxazine is primarily used in OLEDs
Result of Action
The result of the action of 3,3’-Bi[1,4]benzoxazino[2,3,4-kl]phenoxazine in OLEDs is the efficient transport of holes to the emissive layer, which can contribute to the overall performance of the device, including its brightness and energy efficiency .
Action Environment
The action of 3,3’-Bi[1,4]benzoxazino[2,3,4-kl]phenoxazine, like other OLED materials, can be influenced by various environmental factors. For instance, exposure to light and heat should be avoided as it is light-sensitive . Moreover, the performance of OLEDs can be affected by the presence of moisture and oxygen, necessitating the use of encapsulation technologies to protect the device.
Métodos De Preparación
This process can be achieved through various synthetic routes, including the use of N,N,N’,N’-tetraphenylbenzidine derivatives . The reaction conditions often require specific temperatures and solvents to ensure the formation of the desired pseudoplanar structure. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to achieve high yields and purity .
Análisis De Reacciones Químicas
3,3’-Bi[1,4]benzoxazino[2,3,4-kl]phenoxazine undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed using common reducing agents to yield reduced forms of the compound.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
3,3’-Bi[1,4]benzoxazino[2,3,4-kl]phenoxazine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s unique structural properties make it useful in the study of molecular interactions and biological pathways.
Medicine: Research is ongoing to explore its potential use in drug development and therapeutic applications.
Comparación Con Compuestos Similares
3,3’-Bi[1,4]benzoxazino[2,3,4-kl]phenoxazine can be compared with other similar compounds such as:
7,7’-Bi[1,4]benzoxazino[2,3,4-kl]phenoxazine: This compound has a similar structure but differs in the position of the substituents, which can affect its electronic properties and applications.
N,N,N’,N’-tetraphenylbenzidine derivatives: These compounds are often used as precursors in the synthesis of 3,3’-Bi[1,4]benzoxazino[2,3,4-kl]phenoxazine and share some structural similarities.
The uniqueness of 3,3’-Bi[1,4]benzoxazino[2,3,4-kl]phenoxazine lies in its pseudoplanar structure, which provides high carrier mobility and stability, making it particularly suitable for use in advanced organic electronic devices .
Propiedades
IUPAC Name |
5-(8,14-dioxa-1-azapentacyclo[11.7.1.02,7.09,21.015,20]henicosa-2(7),3,5,9,11,13(21),15,17,19-nonaen-5-yl)-8,14-dioxa-1-azapentacyclo[11.7.1.02,7.09,21.015,20]henicosa-2(7),3,5,9,11,13(21),15,17,19-nonaene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H20N2O4/c1-3-9-27-23(7-1)37-25-17-15-21(19-33(25)41-31-13-5-11-29(39-27)35(31)37)22-16-18-26-34(20-22)42-32-14-6-12-30-36(32)38(26)24-8-2-4-10-28(24)40-30/h1-20H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKKFYYGKAXHDOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N3C4=C(C=C(C=C4)C5=CC6=C(C=C5)N7C8=CC=CC=C8OC9=C7C(=CC=C9)O6)OC1=CC=CC(=C13)O2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
544.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


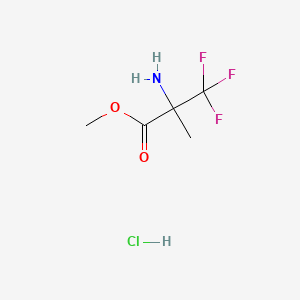
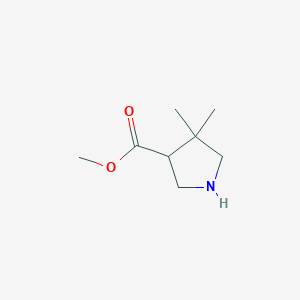


![tert-butyl 4-(6-((7-cyclopentyl-6-(dimethylcarbamoyl)-7H-pyrrolo[2,3-d]pyrimidin-2-yl)amino)pyridin-3-yl)piperazine-1-carboxylate](/img/structure/B3027741.png)

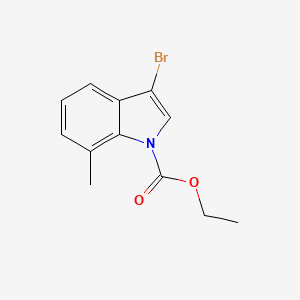
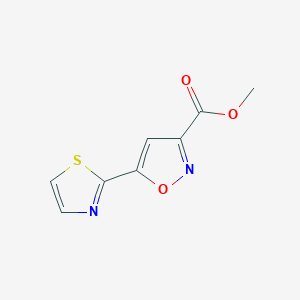


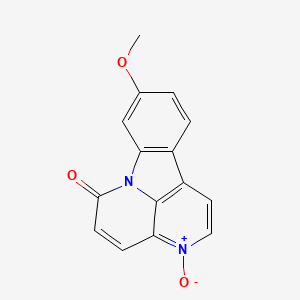
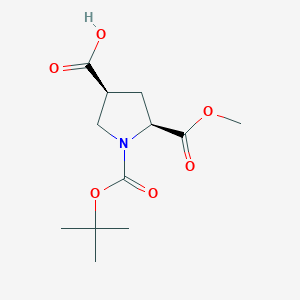

![4,4-Difluoro-1-[(4-fluorophenyl)methyl]cyclohexan-1-amine hydrochloride](/img/structure/B3027758.png)
